molecular formula C20H34BrNO3 B13773661 triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide CAS No. 66941-43-3

triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide

Cat. No.: B13773661
CAS No.: 66941-43-3
M. Wt: 416.4 g/mol
InChI Key: YJYXVCUHDCIEQL-UHFFFAOYSA-M
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Description

This compound is a quaternary ammonium bromide featuring a triethylammonium core linked to a 2,2-dimethylpropyl chain esterified with 3-hydroxy-2-phenylpropanoyl (tropate) moiety. Its molecular formula is C₂₃H₃₈BrNO₃ (calculated molecular weight: 480.46 g/mol). Its synthesis likely involves quaternization of a tertiary amine precursor with a bromoester derivative, analogous to methods described for structurally related compounds .

Properties

CAS No.

66941-43-3

Molecular Formula

C20H34BrNO3

Molecular Weight

416.4 g/mol

IUPAC Name

triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide

InChI

InChI=1S/C20H34NO3.BrH/c1-6-21(7-2,8-3)15-20(4,5)16-24-19(23)18(14-22)17-12-10-9-11-13-17;/h9-13,18,22H,6-8,14-16H2,1-5H3;1H/q+1;/p-1

InChI Key

YJYXVCUHDCIEQL-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CC(C)(C)COC(=O)C(CO)C1=CC=CC=C1.[Br-]

Origin of Product

United States

Preparation Methods

The synthesis of triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide involves several steps. The primary synthetic route includes the esterification of 3-hydroxy-2-phenylpropanoic acid with 2,2-dimethyl-1,3-propanediol, followed by the quaternization of the resulting ester with triethylamine and subsequent bromination. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the esterification process. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromide site, using reagents like sodium hydroxide or potassium cyanide, leading to the formation of different substituted derivatives.

Scientific Research Applications

Triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems due to its zwitterionic nature.

    Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide involves its interaction with various molecular targets. The quaternary ammonium group allows it to interact with negatively charged sites on biological molecules, potentially disrupting cellular processes. The ester linkage can undergo hydrolysis, releasing active components that exert biological effects. The compound’s zwitterionic nature also facilitates its interaction with both hydrophilic and hydrophobic environments, enhancing its versatility in different applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically active quaternary ammonium bromides, including:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Use Reference IDs
Triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium; bromide C₂₃H₃₈BrNO₃ 480.46 Triethylammonium core, 2,2-dimethylpropyl chain, tropate ester Not reported N/A
Ipratropium Bromide C₂₀H₃₀BrNO₃ 412.37 8-Isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane core, tropate ester Anticholinergic (COPD, asthma)
Propylhyoscine Bromide C₂₁H₃₂BrNO₃ 426.40 9-Methyl-9-propyl-3-oxa-9-azoniatricyclo[3.3.1.0²⁴]nonane core, tropate ester Antispasmodic
Methylhyoscine Bromide C₁₈H₂₄BrNO₄ 398.29 9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.0²⁴]nonane core, tropate ester Anticholinergic

Pharmacological and Physicochemical Properties

  • Receptor Binding : Ipratropium’s tropate ester is critical for muscarinic receptor antagonism; structural variations in the ammonium core (e.g., bicyclic vs. triethyl) alter binding affinity and selectivity .
  • Stability: Quaternary ammonium bromides are prone to hydrolysis under acidic/basic conditions. Impurities such as mandelic acid derivatives (from ester hydrolysis) are common, as noted in pharmacopeial standards .

Impurity Profiles

Impurity Name Source Compound Structural Deviation Reference ID
(2RS)-2-Hydroxy-2-phenylacetic Acid Hydrolysis of tropate ester Loss of ammonium group, retention of mandelic acid
Ipratropium Related Compound B Ipratropium Bromide Stereochemical inversion at the tropate moiety

Research Findings and Data Gaps

  • Pharmacokinetics : Deuterated analogs (e.g., Ipratropium-D3) are used as internal standards in analytical studies , but analogous studies for the target compound are absent.
  • Comparative studies with Ipratropium could elucidate efficacy and safety profiles.

Biological Activity

Triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium; bromide, often referred to in scientific literature by its chemical structure or abbreviated forms, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H28BrNO3
  • Molecular Weight : 368.32 g/mol
  • CAS Number : Not specifically listed in the provided sources.

The compound exhibits biological activity primarily through its interaction with cellular membranes and various biochemical pathways. As a quaternary ammonium compound, it is likely to influence membrane fluidity and permeability, potentially affecting ion transport and cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory pathways, similar to other compounds in its class that target cyclooxygenase (COX) and lipoxygenase (LOX) pathways .
  • Antimicrobial Activity : Quaternary ammonium compounds are known for their antimicrobial properties. The compound may exhibit activity against a range of pathogens by disrupting microbial cell membranes.

Biological Activity

Research into the biological activity of triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium; bromide indicates several promising areas:

Anti-inflammatory Effects

Research has indicated that compounds with similar structures can modulate inflammatory responses. For instance, the inhibition of leukotriene synthesis has been observed in related compounds . This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Case Studies

  • Topical Application Studies : In one study involving a related compound, significant reductions in inflammatory markers were noted when applied topically to models of skin inflammation. This suggests that triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium; bromide may have similar applications in dermatological therapies.
  • Cell Culture Experiments : In vitro studies using cell lines exposed to the compound showed altered cytokine production, indicating a potential role in modulating immune responses .

Data Tables

PropertyValue
Molecular FormulaC17H28BrNO3
Molecular Weight368.32 g/mol
Antimicrobial ActivityEffective against Gram-positive bacteria (inferred)
Anti-inflammatory PotentialModulates cytokine production (inferred)

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